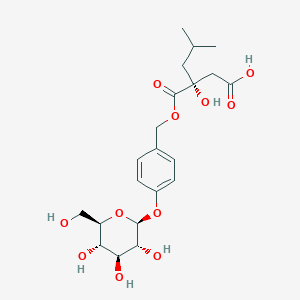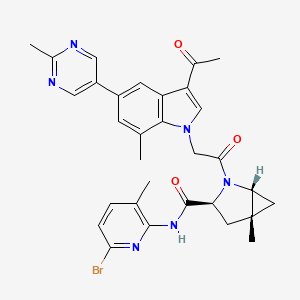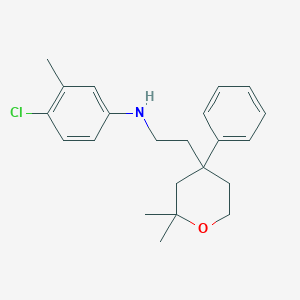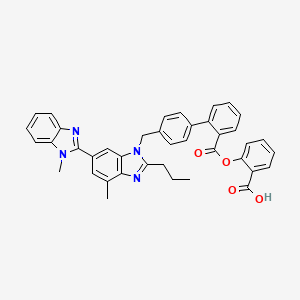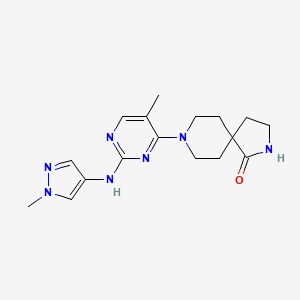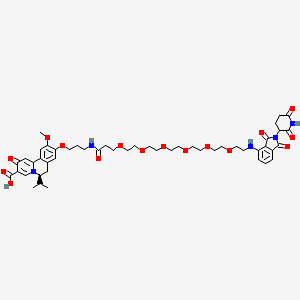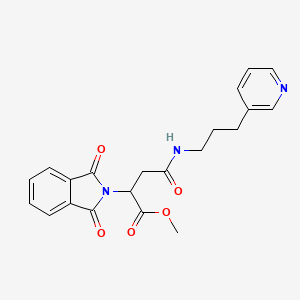
Tuberculosis inhibitor 10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tuberculosis inhibitor 10 is a promising compound in the fight against tuberculosis, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. This compound targets specific proteins essential for the survival and replication of the tuberculosis bacteria, making it a crucial candidate for new drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tuberculosis inhibitor 10 involves multiple steps, including cyclization, deprotection, and functional group modifications. One common synthetic route includes the cyclization of triazolyl-chalcones with hydroxylamine, followed by deprotection of amino and thio functionalities . The reaction conditions typically involve the use of organic solvents and catalysts under controlled temperatures.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: Tuberculosis inhibitor 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Tuberculosis inhibitor 10 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used to investigate the biological pathways and molecular targets involved in tuberculosis infection.
Medicine: this compound is a potential candidate for developing new anti-tuberculosis drugs, especially for treating multidrug-resistant strains.
Industry: It can be used in the development of diagnostic tools and therapeutic agents for tuberculosis.
作用机制
The mechanism of action of tuberculosis inhibitor 10 involves targeting specific proteins essential for the survival and replication of Mycobacterium tuberculosis. One such target is the enzyme ATP synthase, which is crucial for energy production in the bacteria . By inhibiting this enzyme, this compound disrupts the energy metabolism of the bacteria, leading to cell death. Additionally, it may interfere with the synthesis of the bacterial cell wall, further compromising the bacteria’s ability to survive .
相似化合物的比较
Bedaquiline: Targets ATP synthase and is used in the treatment of multidrug-resistant tuberculosis.
Delamanid: Inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Pretomanid: Disrupts the synthesis of cell wall components and inhibits ATP production.
Uniqueness of Tuberculosis Inhibitor 10: this compound stands out due to its dual mechanism of action, targeting both ATP synthase and cell wall synthesis. This dual targeting increases its efficacy against drug-resistant strains and reduces the likelihood of resistance development.
属性
分子式 |
C21H21N3O5 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
methyl 2-(1,3-dioxoisoindol-2-yl)-4-oxo-4-(3-pyridin-3-ylpropylamino)butanoate |
InChI |
InChI=1S/C21H21N3O5/c1-29-21(28)17(24-19(26)15-8-2-3-9-16(15)20(24)27)12-18(25)23-11-5-7-14-6-4-10-22-13-14/h2-4,6,8-10,13,17H,5,7,11-12H2,1H3,(H,23,25) |
InChI 键 |
GVCLTDFENOELII-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC(=O)NCCCC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)
![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
